molecular formula C9H12ClN3 B1407598 [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride CAS No. 1417567-47-5

[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride

Cat. No.: B1407598
CAS No.: 1417567-47-5
M. Wt: 197.66 g/mol
InChI Key: YDWZKEHKMKTKIX-UHFFFAOYSA-N
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Description

[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride is a heterocyclic organic compound featuring a fused pyrrolopyridine core. Its structure consists of a pyrrole ring fused to a pyridine ring (7-azaindole scaffold), with an ethylamine side chain at the 3-position of the pyrrole moiety, forming a hydrochloride salt. Its molecular formula is C₉H₁₂ClN₃ (assuming similarity to structurally related compounds in ), with a molecular weight of approximately 205.67 g/mol. The hydrochloride salt enhances solubility in aqueous media, making it suitable for biological studies .

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;/h1-2,5-6H,3-4,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWZKEHKMKTKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CCN)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride involves the reaction of an amine with pyrrole. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Cancer Research

The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor activity by targeting the colchicine-binding site on tubulin. For instance, a related compound demonstrated IC50 values ranging from 0.12 to 0.21 μM against various cancer cell lines such as HeLa and MCF-7, indicating strong antiproliferative effects .

Table 1: Antitumor Activity of Pyrrolo Derivatives

CompoundCell LineIC50 (μM)
10tHeLa0.12
10tMCF-70.21
10tSGC-7901Moderate

Neuropharmacology

Research has also indicated the potential of this compound in neuropharmacological applications, particularly concerning serotonin receptors. Compounds with similar structures have been noted to act as selective serotonin receptor modulators, which could be beneficial in treating mood disorders and other neurological conditions .

Biochemical Probes

The unique binding properties of [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride make it a valuable tool for biochemical research. It can serve as a probe to study the dynamics of protein interactions and cellular pathways due to its ability to selectively inhibit specific proteins involved in critical biological processes.

Case Study 1: Tubulin Polymerization Inhibition

A series of experiments demonstrated that derivatives of pyrrolo[2,3-b]pyridine could inhibit tubulin polymerization effectively. The compound was shown to disrupt microtubule dynamics at low concentrations (as low as 0.12 μM), leading to cell cycle arrest and apoptosis in cancer cells .

Case Study 2: Selective Receptor Modulation

In another study focusing on receptor interactions, compounds similar to this compound were evaluated for their selectivity towards serotonin receptors. The results indicated that these compounds could modulate receptor activity without significant off-target effects, suggesting their potential use in developing treatments for psychiatric disorders .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolopyridine Cores

2.1.1 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine Dihydrochloride ()
  • Structural Difference : The nitrogen atom in the pyridine ring is positioned at the 2,3-c position instead of 2,3-b, making it a regioisomer.
  • Molecular Formula : C₉H₁₄Cl₂N₃.
  • Key Properties: The dihydrochloride salt form increases aqueous solubility compared to the monohydrochloride form of the target compound.
  • Applications : Used in biochemical assays requiring high solubility, though its pharmacological activity may differ due to altered nitrogen positioning .
2.1.2 2-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine Hydrochloride ()
  • Structural Difference : A chlorine substituent at the 5-position of the pyrrolo[2,3-b]pyridine core.
  • Molecular Formula : C₉H₁₁Cl₂N₃.
  • Key Properties : The electron-withdrawing Cl group enhances stability and may improve binding affinity to kinase targets (e.g., CSF1R inhibitors like Pexidartinib).
  • Synthesis : Requires protective strategies (e.g., triethylsilyl groups) and tetrabutylammonium fluoride for deprotection, indicating more complex synthesis than the unsubstituted target compound .
2.1.3 2-{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Hydrochloride ()
  • Structural Difference : A methyl group at the 1-position of the pyrrole ring.
  • Molecular Formula : C₁₀H₁₄ClN₃.
  • Key Properties : Methylation reduces the compound’s basicity and may alter metabolic stability. The steric bulk could impact target interactions.
  • Applications : Explored in preclinical studies for CNS-targeted therapies due to enhanced lipophilicity .

Pharmacologically Active Derivatives

2.2.1 Pexidartinib Hydrochloride ()
  • Structure : Contains a 5-chloro-1H-pyrrolo[2,3-b]pyridine core with a trifluoromethylpyridine side chain.
  • Molecular Formula : C₂₀H₁₆ClF₃N₆·HCl.
  • Key Properties: Approved for tenosynovial giant cell tumor (TGCT) due to CSF1R inhibition. The trifluoromethyl group enhances pharmacokinetic properties (e.g., half-life) compared to the simpler ethylamine side chain in the target compound .
2.2.2 Benzenesulfonyl Derivative ()
  • Structure : Features a 3-fluorophenyl sulfonyl group attached to the pyrrolo[2,3-b]pyridine core.
  • Molecular Formula : C₁₇H₂₀Cl₂FN₃O₂S.
  • Applications : Investigated as a selective inhibitor for inflammatory signaling pathways .

Non-Pyrrolopyridine Analogues

2.3.1 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride ()
  • Structural Difference : Pyrazole ring replaces pyrrole, altering the heterocyclic system.
  • Molecular Formula : C₇H₁₀ClN₅.
  • Applications : Explored in agrochemicals and materials science due to enhanced thermal stability .
2.3.2 2-Phenylpyridin-3-amine Hydrochloride ()
  • Structure : Lacks the fused pyrrole ring but includes a phenyl substituent on pyridine.
  • Molecular Formula : C₁₁H₁₁ClN₂.
  • Key Properties : Simpler structure with fewer hydrogen-bonding sites, limiting use in high-affinity drug design.
  • Applications : Intermediate in dye synthesis or small-molecule probes .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Salt Form Key Applications
Target Compound Pyrrolo[2,3-b]pyridine Ethylamine C₉H₁₂ClN₃ Hydrochloride Kinase inhibitor intermediates
2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine Pyrrolo[2,3-c]pyridine Ethylamine C₉H₁₄Cl₂N₃ Dihydrochloride Biochemical assays
Pexidartinib Hydrochloride Pyrrolo[2,3-b]pyridine 5-Cl, trifluoromethylpyridine C₂₀H₁₆ClF₃N₆·HCl Hydrochloride TGCT therapy
2-(5-Cl-pyrrolo[2,3-b]pyridin-3-yl)ethylamine Pyrrolo[2,3-b]pyridine 5-Cl C₉H₁₁Cl₂N₃ Hydrochloride Kinase inhibitor precursors
Benzenesulfonyl Derivative Pyrrolo[2,3-b]pyridine 3-fluorophenyl sulfonyl C₁₇H₂₀Cl₂FN₃O₂S Dihydrochloride Inflammatory pathway inhibition

Research Findings and Implications

  • Structural Activity Relationships (SAR) :
    • Chlorination at the 5-position () enhances kinase inhibition potency but may increase hepatotoxicity risks, as seen in Pexidartinib’s black-box warning .
    • Methylation of the pyrrole nitrogen () improves metabolic stability but reduces aqueous solubility .
  • Synthetic Feasibility :
    • The target compound’s synthesis is less complex than derivatives requiring protective groups (e.g., silyl in ) or sulfonylations () .
  • Safety Profiles :
    • Unsubstituted pyrrolopyridines (e.g., ) lack comprehensive toxicological data, whereas Pexidartinib’s clinical use highlights the scaffold’s viability with proper substitution .

Biological Activity

Overview

[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride, a nitrogenous compound, has gained attention in recent years for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This compound is synthesized through the reaction of an amine with pyrrole, and it exhibits various biological properties that make it a candidate for therapeutic applications.

  • IUPAC Name : 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine; hydrochloride
  • Molecular Formula : C₉H₁₂ClN₃
  • Molecular Weight : 197.67 g/mol
  • CAS Number : 1417567-47-5

The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation and differentiation. The inhibition of FGFRs by this compound suggests its potential role in cancer therapy, particularly in tumors where FGFR signaling is dysregulated .

Anticancer Properties

Research indicates that this compound shows significant antiproliferative effects on various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
  • Inhibition Metrics : The compound exhibited IC50 values ranging from 0.01 µM to 0.1 µM across different studies, indicating potent activity against these cell lines .
Cell LineIC50 Value (µM)Reference
A5490.01
HCT1160.05
MCF-70.1

Other Biological Activities

In addition to its anticancer properties, the compound has shown potential in other areas:

  • Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotection by modulating neuroinflammatory pathways.
  • Antimicrobial Activity : Some derivatives of pyrrole compounds have demonstrated antibacterial properties against pathogens like Staphylococcus aureus and E. coli, although specific data on this compound's activity is still limited .

Case Studies

  • Study on Antiproliferative Effects :
    A study conducted by Xia et al. evaluated the effects of various pyrrole derivatives on tumor cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis in treated cells, highlighting its potential as a therapeutic agent in oncology .
  • Neuroprotection Research :
    Another investigation focused on the neuroprotective effects of similar compounds revealed that they could attenuate oxidative stress-induced neuronal damage. Although direct studies on this specific compound are needed, the structural similarities suggest comparable effects may be observed .

Q & A

Basic Research Questions

Q. How can the identity and purity of [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride be confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the structure by comparing chemical shifts with published data. For example, aromatic protons in the pyrrolopyridine core typically appear between δ 7.0–8.5 ppm, while ethylamine protons resonate near δ 2.8–3.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) are recommended for optimal separation of polar impurities .
  • Exact Mass Spectrometry : Confirm the molecular ion ([M+H]+^+) using high-resolution mass spectrometry (HRMS). The calculated exact mass for C9_9H12_{12}ClN3_3 is 197.0722 g/mol .

Q. What are the critical steps in synthesizing this compound?

  • Methodological Answer :

  • Step 1 : Prepare the pyrrolopyridine core via Friedel-Crafts acylation using 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as an intermediate .
  • Step 2 : Introduce the ethylamine side chain via nucleophilic substitution or reductive amination. Protect the amine group with a phthalimide moiety to prevent side reactions .
  • Step 3 : Deprotect the phthalimide using hydrazine hydrate (5 eq.) in ethanol under microwave irradiation (90°C, 2 h) to yield the free amine, followed by HCl treatment to form the hydrochloride salt .

Advanced Research Questions

Q. How can the deprotection efficiency of phthalimide intermediates be optimized?

  • Methodological Answer :

  • Microwave-Assisted Deprotection : Compared to conventional heating, microwave irradiation (90°C, 25 W, 2 h) reduces reaction time and improves yield (>85%) by enhancing reaction kinetics .
  • Solvent Optimization : Ethanol (35 mM) is preferred over DMF or THF due to its compatibility with hydrazine hydrate and reduced byproduct formation .
  • Post-Reaction Workup : Remove excess hydrazine by precipitation with dilute HCl, followed by filtration and recrystallization from ethanol/water to isolate the pure amine hydrochloride .

Q. What catalytic strategies enable regioselective synthesis of pyrrolopyridine-derived heterocycles?

  • Methodological Answer :

  • SnCl2_2-Catalyzed Multicomponent Reactions : Use SnCl2_2 (10 mol%) to catalyze reactions between aldehydes, amines, and pyrrolopyridine derivatives. This method generates quinolines with high chemo- and regioselectivity (e.g., 24 derivatives with yields up to 78%) .
  • Mechanistic Insight : SnCl2_2 facilitates imine formation and cyclization via Lewis acid activation, favoring C–N bond formation at the 3-position of the pyrrolopyridine core .

Q. How can structure-activity relationship (SAR) studies guide modifications to the pyrrolopyridine scaffold?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the 1-position (e.g., methyl or acetyl groups) to alter electronic properties and steric hindrance. For example, 1-methyl derivatives show enhanced metabolic stability in pharmacokinetic assays .
  • Side-Chain Variations : Replace the ethylamine group with bioisosteres like azatryptamine (e.g., 7-azatryptophan derivatives) to explore interactions with biological targets such as kinase enzymes .
  • Analytical Validation : Use molecular docking and X-ray crystallography (e.g., PDB ID 5TF ligand data) to correlate structural features with binding affinities .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS Sensitivity : Optimize ion-pairing reagents (e.g., heptafluorobutyric acid) to enhance detection of polar degradation products (e.g., hydrolyzed ethylamine derivatives) .
  • Limit of Quantification (LOQ) : Achieve LOQ < 0.1% using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode, targeting characteristic fragment ions (e.g., m/z 161.20 for the free amine) .
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions to identify labile functional groups and validate stability-indicating methods .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride
Reactant of Route 2
[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride

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